molecular formula C26H21F2N3O3S B3013567 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 894562-88-0

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B3013567
CAS No.: 894562-88-0
M. Wt: 493.53
InChI Key: RKVMVBKBGBYOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H21F2N3O3S and its molecular weight is 493.53. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Compounds derived from the thiazolidine and spiroidolone families have shown potential as novel antibacterial agents. For example, derivatives synthesized through microwave-assisted reactions have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of these compounds in developing new antibacterial treatments (Borad et al., 2015).

Anti-inflammatory Applications

Derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their anti-inflammatory properties. These compounds, by inhibiting nitric oxide synthase activity and reducing the generation of prostaglandins, show promise as anti-inflammatory drugs, offering a potential route for the development of new treatments for inflammatory diseases (Ma et al., 2011).

Anticancer Activity

Research into dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones has uncovered their significant cytotoxicity against cancer cell lines. These compounds have been found to increase the level of reactive oxygen species (ROS) in cancer cells, suggesting a mechanism for their anticancer activity. This highlights the potential for developing new anticancer therapies based on similar compound structures (Novotortsev et al., 2021).

Antileukemic Properties

Spiro[indoline-3,2'-thiazolidine]-2,4'-diones have been synthesized and screened for antileukemic properties. Certain derivatives have shown activity in leukemia screen tests, indicating their potential as antileukemic agents. This line of research opens up possibilities for creating new leukemia treatments (Rajopadhye & Popp, 1987).

Antioxidant and Antimicrobial Properties

The synthesis of thiazolidinone, azetidinone, and indolylthienopyrimidines has been explored for their antioxidant and antimicrobial activities. Several compounds have exhibited significant activities, indicating their potential use in treating infections and diseases associated with oxidative stress (Saundane et al., 2012).

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O3S/c1-15-7-8-17(11-16(15)2)29-23(32)13-30-22-6-4-3-5-19(22)26(25(30)34)31(24(33)14-35-26)18-9-10-20(27)21(28)12-18/h3-12H,13-14H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVMVBKBGBYOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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